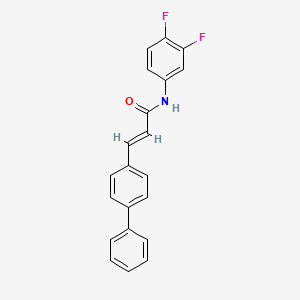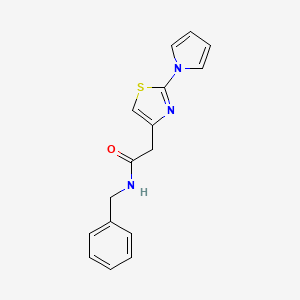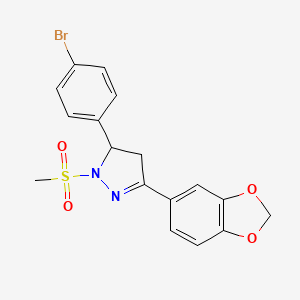![molecular formula C11H21Cl2N5O B2921463 (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride CAS No. 2378489-81-5](/img/structure/B2921463.png)
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride , also known by its CAS Number 2378489-81-5 , is a chemical compound with a molecular weight of 310.23 g/mol . Its IUPAC name reflects its stereochemistry and functional groups: (3R,5R)-5-(aminomethyl)-1-(6-(dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride . Unfortunately, detailed pricing and availability information are not currently accessible.
Molecular Structure Analysis
The molecular structure of (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride consists of a pyrrolidine ring, an amino group, and a dimethylamino group. The stereochemistry at positions 3 and 5 is crucial for its biological activity. Refer to the InChI code for the exact arrangement of atoms .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Hydrogen Bonding and Electronic Structure
Research by Orozco et al. (2009) explored the polarization and electronic structures of related pyrimidinone molecules. They focused on the hydrogen bonding and electronic interactions in compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealing intricate molecular interactions and structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).
2. Antimicrobial Activity
Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with antimicrobial properties. These compounds include variations of the base structure of the (3R,5R) compound and demonstrate potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
3. Synthesis and Characterization of Betainic Pyrimidinaminides
Schmidt (2002) conducted a study on the synthesis of betainic pyrimidinaminides, focusing on compounds formed from reactions involving pyrimidin-4-aminides, highlighting the diverse chemical reactions and properties of such compounds (Schmidt, 2002).
4. NMR Studies on Tautomerism
Spiessens and Anteunis (2010) used NMR studies to examine the tautomerism in pyrrolin-5-ones, including compounds similar to the (3R,5R) structure. This research provides insights into the dynamic equilibrium and structural variations of these molecules (Spiessens & Anteunis, 2010).
5. Antiviral Activity
Research by Legraverend et al. (1985) on carbocyclic analogues of 7-deazaguanosine, which include structures related to the (3R,5R) compound, showed potential antiviral activities, particularly against HSV1 and HSV2 (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
6. Cation Tautomerism and Molecular Structure
A study by Rajam et al. (2017) on the tautomerism and molecular structure of aminopyrimidines, including those with similarities to the (3R,5R) compound, highlighted the importance of molecular recognition processes involving hydrogen bonding in pharmaceutical applications (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O.2ClH/c1-15(2)10-4-11(14-7-13-10)16-6-9(17)3-8(16)5-12;;/h4,7-9,17H,3,5-6,12H2,1-2H3;2*1H/t8-,9-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPNIWGQOKHQGJ-UONRGADFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(CC2CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-nitrophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2921383.png)
![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)
![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)
![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)

![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![2,5-dichloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)

